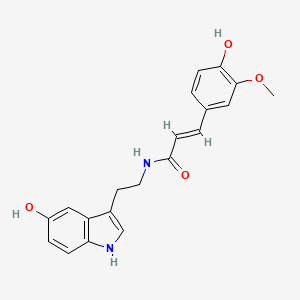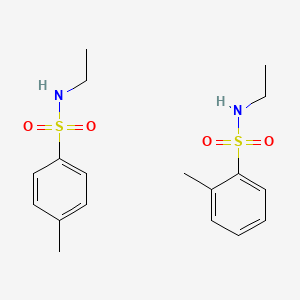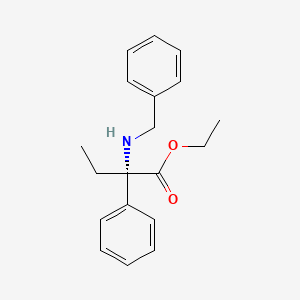
大内皮素-2 (1-37) (人)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIG ENDOTHELIN-2 (1-37) (HUMAN) is a peptide that serves as a precursor to the vasoconstricting peptide Endothelin-2. It is hydrolyzed by endothelin converting enzyme to produce Endothelin-2, which plays a significant role in various physiological processes, particularly in the cardiovascular system .
科学研究应用
BIG ENDOTHELIN-2 (1-37) (HUMAN) has diverse applications in scientific research:
Cardiovascular Research: It is used to study the mechanisms of vasoconstriction and the role of endothelins in cardiovascular diseases.
Pharmacology: Researchers use it to develop and test endothelin receptor antagonists, which are potential treatments for conditions like pulmonary arterial hypertension and heart failure.
Cellular Communication: The peptide is used to investigate cellular signaling pathways and the role of endothelins in various physiological processes.
作用机制
Target of Action
BIG ENDOTHELIN-2 (1-37) (HUMAN) is the precursor to the vasoconstricting peptide Endothelin-2 (ET-2) . The primary targets of ET-2 are the Endothelin receptor type A (ET A) and Endothelin receptor type B (ET B) . These receptors are G protein-coupled receptors and are distributed across diverse cells and organs .
Mode of Action
BIG ENDOTHELIN-2 (1-37) (HUMAN) is hydrolyzed by endothelin converting enzyme (ECE) to produce ET-2 . ET-2 activates the ET A and ET B receptors with equal affinity . The activation of these receptors triggers a cascade of intracellular events that lead to various physiological responses.
Biochemical Pathways
The activation of ET A and ET B receptors by ET-2 leads to a variety of biochemical pathways. ET-2 is involved in vasoconstriction, vascular and cardiac hypertrophy, inflammation, and contributes to the development and progression of cardiovascular disease . The activation of these receptors also influences fluid-electrolyte homeostasis and neuronal function .
Pharmacokinetics
It is known that the peptide is hydrolyzed by ece to produce et-2
Result of Action
The activation of ET A and ET B receptors by ET-2 leads to a variety of physiological responses. ET-2 contributes to vasoconstriction, vascular and cardiac hypertrophy, inflammation, and the development and progression of cardiovascular disease . ET-2 is also involved in the regulation of fluid-electrolyte homeostasis and neuronal function .
Action Environment
The action of BIG ENDOTHELIN-2 (1-37) (HUMAN) and its product ET-2 can be influenced by various environmental factors. For instance, the distribution pattern of endothelins varies extensively in different organs, which predict their role in both physiological and pathophysiological functions
生化分析
Biochemical Properties
BIG ENDOTHELIN-2 (1-37) (HUMAN) plays a crucial role in biochemical reactions. It interacts with the endothelin converting enzyme (ECE), which hydrolyzes it to produce Endothelin-2 (ET-2), a potent vasoconstrictor .
Cellular Effects
BIG ENDOTHELIN-2 (1-37) (HUMAN) has significant effects on various types of cells and cellular processes. As a precursor to Endothelin-2 (ET-2), it influences cell function by contributing to vasoconstriction, vascular and cardiac hypertrophy, and inflammation .
Molecular Mechanism
The molecular mechanism of BIG ENDOTHELIN-2 (1-37) (HUMAN) involves its conversion to Endothelin-2 (ET-2) by the action of endothelin converting enzyme (ECE). This process is crucial for the generation of ET-2, which exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BIG ENDOTHELIN-2 (1-37) (HUMAN) change over time. As a precursor to ET-2, its stability, degradation, and long-term effects on cellular function are subject to the activity of ECE .
Metabolic Pathways
BIG ENDOTHELIN-2 (1-37) (HUMAN) is involved in the metabolic pathway that produces Endothelin-2 (ET-2). This pathway involves the action of endothelin converting enzyme (ECE) on BIG ENDOTHELIN-2 (1-37) (HUMAN) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BIG ENDOTHELIN-2 (1-37) (HUMAN) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a reagent like trifluoroacetic acid.
Industrial Production Methods
Industrial production of BIG ENDOTHELIN-2 (1-37) (HUMAN) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography to ensure high purity levels .
化学反应分析
Types of Reactions
BIG ENDOTHELIN-2 (1-37) (HUMAN) undergoes several types of chemical reactions:
Hydrolysis: The peptide is hydrolyzed by endothelin converting enzyme to produce Endothelin-2.
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.
Common Reagents and Conditions
Hydrolysis: Endothelin converting enzyme is the primary reagent for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can facilitate the formation of disulfide bonds.
Major Products
The primary product of the hydrolysis of BIG ENDOTHELIN-2 (1-37) (HUMAN) is Endothelin-2, a potent vasoconstrictor .
相似化合物的比较
Similar Compounds
Endothelin-1: Another potent vasoconstrictor with similar functions but differs in amino acid sequence.
Endothelin-3: Also a vasoconstrictor but with distinct physiological roles compared to Endothelin-2.
Uniqueness
BIG ENDOTHELIN-2 (1-37) (HUMAN) is unique due to its specific sequence and its role as a precursor to Endothelin-2. Its conversion to Endothelin-2 is crucial for its biological activity, distinguishing it from other endothelins .
属性
CAS 编号 |
132699-72-0 |
|---|---|
分子式 |
C188H269N45O56S4 |
分子量 |
4183.68 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)


![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)



